N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide
Description
N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a quinazolinone-derived compound characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- A 4-chlorophenyl group at position 3 of the quinazolinone ring.
- A methyl substituent at position 2.
- A 2,3-dimethoxybenzamide moiety linked to position 5.
Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial effects . The 4-chlorophenyl group may enhance lipophilicity and target binding, while the dimethoxybenzamide moiety could contribute to hydrogen bonding or π-π interactions with biological targets.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZXGPGXQHURHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives.
Scientific Research Applications
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which in turn can result in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally or functionally related molecules, emphasizing substituent variations and their implications.
Key Observations
Core Structure Differences: The quinazolinone core in the target compound and its analog (ID: 763114-88-1) contrasts with the benzamide backbone in neuroimaging and pesticide compounds. Quinazolinones are often associated with kinase inhibition, while benzamides exhibit broader applications (e.g., herbicides, receptor tracers) .
Substituent Impact :
- 4-Chlorophenyl Group : Present in both the target compound and the hydrazone derivative (), this group is linked to enhanced antiproliferative activity in hydrazones .
- Dimethoxybenzamide : Shared with the fluorinated dopamine tracer () and isoxaben (), this moiety’s position (2,3- vs. 2,6-dimethoxy) influences target specificity.
Biological Activity Trends: Quinazolinones with sulfanyl acetamide substituents () may prioritize steric bulk for target binding, whereas the target compound’s dimethoxybenzamide could favor polar interactions. Hydrazone derivatives () with antiproliferative activity suggest that combining 4-chlorophenyl and dimethoxybenzamide groups may synergize anticancer effects .
Biological Activity
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.
Synthesis
The synthesis of quinazolinone derivatives, including the target compound, typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods such as microwave-assisted reactions or traditional reflux techniques, often yielding moderate to high purities. The synthesis process generally involves the following steps:
- Formation of the Quinazolinone Core : This involves cyclization reactions that create the quinazolinone structure.
- Substitution Reactions : Introduction of substituents like the 4-chlorophenyl group and dimethoxybenzamide moiety.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.
Antitumor Activity
Research has shown that quinazolinone derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, studies indicate that compounds similar to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide have demonstrated efficacy against:
- Melanoma (SK-MEL-2)
- Ovarian Cancer (IGROV1)
- Renal Cancer (TK-10)
- Prostate Cancer (PC-3)
- Breast Cancer (MCF7)
- Colon Cancer (HT29)
The compound's mechanism appears to involve the inhibition of specific pathways critical for tumor growth and survival, potentially making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its antitumor properties, quinazolinone derivatives have been explored for their anti-inflammatory effects. Some compounds have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways. Inhibiting COX-2 can lead to reduced inflammation and pain relief .
Case Studies
Several studies have investigated the biological activity of quinazolinone derivatives:
- Study on Antitumor Activity : A series of synthesized quinazolinones were screened against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
- COX Inhibition Study : Research focusing on COX inhibition revealed that specific derivatives significantly reduced COX-2 activity in vitro, suggesting potential applications in treating inflammatory diseases .
Data Table
Q & A
Basic: What are the optimized synthetic routes and reaction conditions for this quinazolinone derivative?
The synthesis typically involves multi-step reactions starting with the condensation of 2-methyl-4-oxoquinazoline with substituted benzoyl chlorides. Key steps include:
- Acylation : Reacting 2-methyl-4-oxoquinazoline with 2,3-dimethoxybenzoyl chloride in dichloromethane (DCM) at 0–5°C under inert atmosphere.
- Base selection : Triethylamine (TEA) is used to neutralize HCl byproducts, ensuring high yields (~75–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .
Optimization challenges : Solvent polarity and temperature control are critical to avoid side reactions, such as over-acylation or hydrolysis of the quinazolinone core .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 2,3-positions and chlorophenyl integration). Discrepancies in aromatic proton splitting patterns may indicate regiochemical impurities .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 464.1284) validates molecular formula (CHClNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace by-products .
Basic: How is the compound’s preliminary bioactivity evaluated in vitro?
Initial screening focuses on target-specific assays:
- Kinase inhibition : Tested against EGFR or VEGFR-2 at 1–10 µM concentrations using fluorescence polarization assays. IC values are compared to reference inhibitors (e.g., erlotinib) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., A549, MCF-7) at 24–72 hr exposures. Dose-response curves identify EC values, with controls for solvent interference (e.g., DMSO <0.1%) .
Note : Negative results may require reevaluating solubility (e.g., DMSO stock concentration) or cell permeability .
Advanced: How do structural modifications influence SAR in related quinazolinone analogs?
Key SAR insights from similar compounds include:
- Chlorophenyl position : 4-Chloro substitution enhances kinase binding affinity by 3-fold compared to 3-chloro analogs, likely due to hydrophobic interactions in the ATP pocket .
- Methoxy groups : 2,3-Dimethoxybenzamide improves solubility (LogP reduction from 3.8 to 2.9) but may reduce membrane permeability. Ortho-methoxy groups sterically hinder target engagement in some cases .
- Quinazolinone core : Methyl at position 2 stabilizes the lactam ring, preventing hydrolysis in physiological pH .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Slow evaporation from DMF/water (7:3) yields suitable crystals. SHELX-97 refines structures with R-factor <0.05 .
- Challenges : Polymorphism may occur; annealing crystals at 120°C for 12 hr improves diffraction quality. Disorder in the chlorophenyl group requires constrained refinement .
Advanced: How to address contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays alter IC values. Standardize protocols using the ADP-Glo™ system .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may show divergent cytotoxicity due to estrogen receptor interactions. Validate findings across ≥3 cell lines .
- Metabolic stability : Hepatic microsome studies (human vs. rodent) explain species-specific activity loss. Use LC-MS to identify major metabolites (e.g., demethylated derivatives) .
Advanced: What computational methods predict this compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME estimates moderate bioavailability (F=50%) due to high polar surface area (PSA=95 Ų). BOILED-Egg model suggests limited blood-brain barrier penetration .
- Molecular docking : AutoDock Vina simulates binding to EGFR (PDB: 1M17). Free energy scores (ΔG=−9.2 kcal/mol) correlate with experimental IC .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity from the quinazolinone core; validate with Ames test (TA98 strain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
